4-(Dimethylamino)-3,5,6,12,12A-pentahydroxy-6-methyl-1,11-dioxo-1,4,4A,5,5A,6,11,12A-octahydrotetracene-2-carboxamide

Description

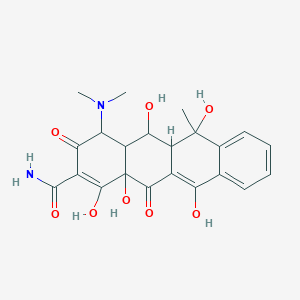

This compound belongs to the tetracycline class of antibiotics, characterized by a highly substituted octahydrotetracene backbone. Its structure includes a dimethylamino group at position 4, five hydroxyl groups (positions 3, 5, 6, 12, and 12A), a methyl group at position 6, and a carboxamide moiety at position 2 . The stereochemistry is critical, with six defined stereocenters in the (4S,4aR,5S,5aR,6S,12aS) configuration, influencing its biological activity and stability .

Tetracyclines inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit. Its molecular formula is C₂₂H₂₄N₂O₈, with a molecular weight of 444.43 g/mol .

Properties

IUPAC Name |

4-(dimethylamino)-1,5,6,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O8/c1-21(31)9-7-5-4-6-8(9)15(25)10-12(21)17(27)13-14(24(2)3)16(26)11(20(23)30)19(29)22(13,32)18(10)28/h4-7,12-14,17,25,27,29,31-32H,1-3H3,(H2,23,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHTVTKMNEDQISA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=CC=CC=C41)O)O)O)C(=O)N)N(C)C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(Dimethylamino)-3,5,6,12,12A-pentahydroxy-6-methyl-1,11-dioxo-1,4,4A,5,5A,6,11,12A-octahydrotetracene-2-carboxamide , often referred to as a derivative of doxycycline, exhibits significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Molecular Characteristics

- Molecular Formula : C22H24N2O9

- Molecular Weight : 460.43 g/mol

- CAS Number : 6543-77-7

The compound features multiple hydroxyl groups and a dimethylamino group, contributing to its solubility and biological interactions.

Antimicrobial Effects

The compound is primarily recognized for its antibacterial properties , similar to those of doxycycline. It inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit. This mechanism effectively disrupts the growth of various Gram-positive and Gram-negative bacteria.

Anticancer Properties

Recent studies have highlighted its potential in targeting cancer stem cells (CSCs) . A derivative of doxycycline was shown to inhibit key CSC markers such as CD44 and ALDH in breast cancer cell lines. This inhibition suggests a possible role in preventing metastasis without retaining antibiotic activity .

Case Study: Targeting Cancer Stem Cells

In a study published in Nature, researchers synthesized a myristoyl amide derivative of doxycycline that demonstrated enhanced targeting of CSCs. The compound reduced the expression of multiple CSC markers and inhibited critical signaling pathways (Wnt, Notch, Hedgehog) involved in tumor progression .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting matrix metalloproteinases (MMPs), which are involved in tissue remodeling during inflammation. This action can be beneficial in treating conditions characterized by excessive inflammation.

Summary of Key Studies

| Study | Findings | Implications |

|---|---|---|

| Doxycycline Derivatives | Inhibition of CSC markers | Potential for cancer therapy |

| Antimicrobial Activity | Effective against various bacteria | Use in treating infections |

| Anti-inflammatory Properties | Inhibition of MMPs | Treatment for inflammatory diseases |

- Ribosomal Binding : The compound binds to the bacterial ribosome, preventing protein synthesis.

- CSC Targeting : Modifies signaling pathways critical for CSC maintenance and proliferation.

- MMP Inhibition : Reduces the activity of enzymes that contribute to tissue degradation during inflammation.

Scientific Research Applications

Antibacterial Activity

The compound is structurally related to oxytetracycline and exhibits antibacterial properties. Research has shown that derivatives of tetracycline compounds can effectively inhibit bacterial growth by interfering with protein synthesis in microorganisms. A study demonstrated that similar compounds can act against a range of Gram-positive and Gram-negative bacteria .

Anticancer Potential

Recent investigations have indicated that tetracycline derivatives may possess anticancer activities. The compound's ability to inhibit matrix metalloproteinases (MMPs) has been highlighted as a mechanism through which it could prevent tumor metastasis. For instance, a study reported that certain tetracycline analogs reduced the invasiveness of cancer cells in vitro by modulating MMP expression .

Photodynamic Therapy (PDT)

The compound's structural characteristics allow it to be explored in photodynamic therapy applications. PDT utilizes light-sensitive compounds that generate reactive oxygen species upon light activation to kill cancer cells. Research indicates that similar compounds can be effective in PDT protocols due to their capacity to absorb light and produce cytotoxic effects on targeted cells .

Drug Formulation and Delivery Systems

Due to its chemical properties, this compound can be integrated into drug delivery systems aimed at improving the bioavailability of therapeutic agents. The formulation of nanoparticles containing tetracycline derivatives has been studied for enhanced delivery and reduced side effects. A case study showed improved targeting of cancerous tissues when using such formulations .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Tetracycline Derivatives

Structural Analogues and Stereochemical Variations

The compound shares core features with other tetracyclines but differs in substituents and stereochemistry. Key comparisons include:

Functional Group and Bioactivity Differences

- Dimethylamino Group: The presence of a dimethylamino group at position 4 enhances ribosomal binding affinity compared to older tetracyclines like oxytetracycline .

- Hydroxyl Configuration : The pentahydroxy arrangement (positions 3,5,6,12,12A) improves solubility but may increase susceptibility to enzymatic degradation .

- 6-Methyl Substituent : Similar to doxycycline, the 6-methyl group enhances stability against bacterial tetracycline-inactivating enzymes .

Resistance Profile

Unlike first-generation tetracyclines, this compound’s structural modifications may reduce susceptibility to common resistance mechanisms:

- Efflux Pumps: The dimethylamino group may hinder recognition by Tet(A) and Tet(B) efflux proteins .

- Ribosomal Protection : Steric hindrance from the carboxamide and hydroxyl groups could impede binding of Tet(O) or Tet(M) protective proteins .

Q & A

Q. [Advanced]

- HPLC-MS : Combine reverse-phase chromatography (C18 column) with mass spectrometry to detect degradation products (e.g., dehydroxylated derivatives) .

- Accelerated stability studies : Expose the compound to 40°C/75% RH for 6 months and monitor degradation kinetics using peak area thresholds (<0.2% for unknown impurities) .

How can in vivo toxicity be systematically evaluated, and what preclinical models are most relevant?

Q. [Advanced]

- Acute toxicity : Determine LD50 via intravenous administration in rodent models (reported LD50: 85.8 mg/kg in mice) .

- Subchronic studies : Administer daily doses (5–20 mg/kg) for 28 days in rats, monitoring renal/hepatic biomarkers (e.g., ALT, creatinine) .

- Genotoxicity : Perform Ames tests with S. typhimurium strains TA98 and TA100 to assess mutagenic potential .

What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

Q. [Advanced]

- Functional group substitution : Replace the C-6 methyl group with halogens (e.g., fluorine) to evaluate antibacterial spectrum changes .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to 30S ribosomal subunits .

- Pharmacophore mapping : Identify critical hydrogen-bond donors (e.g., C-3 and C-12a hydroxyls) via comparative SAR with tetracycline .

How can mechanistic studies elucidate the compound’s interaction with molecular targets?

Q. [Advanced]

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to immobilized bacterial ribosomes (KD values <1 µM indicate high affinity) .

- X-ray crystallography : Resolve co-crystal structures with the 30S subunit to identify key interactions (e.g., Mg²⁺ chelation by hydroxyl groups) .

What functional groups are most reactive under physiological conditions, and how do they impact stability?

[Basic]

The compound’s hydroxyl (-OH) and carboxamide (-CONH2) groups are prone to oxidation and hydrolysis, respectively. Mitigation strategies include:

- Lyophilization : Store at -20°C in amber vials to prevent photodegradation .

- Buffered formulations : Use phosphate buffers (pH 6.8) to stabilize the carboxamide moiety during in vitro assays .

How does this compound compare structurally and functionally to tetracycline or doxorubicin?

[Basic]

While sharing a tetracyclic core with tetracycline, this compound’s dimethylamino and additional hydroxyl groups enhance solubility and target specificity. Unlike doxorubicin, it lacks the anthraquinone moiety, reducing cardiotoxicity risk .

What are the key considerations for designing in vivo pharmacokinetic studies?

Q. [Advanced]

- Bioavailability : Administer via intravenous and oral routes to calculate absolute bioavailability (e.g., <5% oral absorption due to poor permeability) .

- Tissue distribution : Use radiolabeled (¹⁴C) compound to track accumulation in organs via autoradiography .

- Metabolite profiling : Identify hepatic metabolites (e.g., glucuronidated derivatives) using LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.